molecular formula C17H21N3O3 B3006574 (2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1421468-86-1

(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B3006574
CAS No.: 1421468-86-1
M. Wt: 315.373
InChI Key: OTLKQMDLWGVLEI-UHFFFAOYSA-N
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Description

“(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is a heterocyclic compound featuring a hybrid structure combining an imidazo[1,2-a]pyridine core and a 1,5-dioxa-9-azaspiro[5.5]undecane moiety. The spirocyclic ether-amine component introduces conformational rigidity, which may enhance binding specificity and metabolic stability compared to non-spirocyclic analogs.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-15(20-8-3-2-5-14(20)18-13)16(21)19-9-6-17(7-10-19)22-11-4-12-23-17/h2-3,5,8H,4,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLKQMDLWGVLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , also known by its IUPAC name, is a synthetic derivative featuring a complex structure that includes an imidazo[1,2-a]pyridine core and a spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunotherapy.

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 315.373 g/mol
  • CAS Number : 1421468-86-1

The biological activity of this compound is largely attributed to its interaction with various biological pathways. The imidazo[1,2-a]pyridine moiety is known for its role in modulating enzyme activities and influencing cellular signaling pathways.

Key Mechanisms:

  • Inhibition of ENPP1 : The compound exhibits inhibitory activity against ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is significant in cancer immunotherapy as it regulates the cGAS-STING pathway. Inhibition of ENPP1 can enhance immune responses against tumors by increasing the availability of cyclic GMP-AMP (cGAMP) and stimulating downstream signaling pathways that promote antitumor immunity .
  • GABAAR Modulation : Research indicates that derivatives similar to this compound may interact with gamma-aminobutyric acid type A receptors (GABAARs), potentially influencing immune responses and T cell proliferation. This interaction suggests a dual role in both neurological and immune modulation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related analogs.

Study ReferenceBiological ActivityIC50 ValueNotes
ENPP1 Inhibition5.70 nMEnhances STING pathway activation
GABAAR AntagonismNot specifiedImpacts T cell proliferation
Antitumor Efficacy80 mg/kgSignificant tumor growth inhibition in murine models

Case Study 1: Immunotherapy Enhancement

A study explored the effects of the compound as an ENPP1 inhibitor in combination with anti-PD-1 antibodies. Results showed that treatment with the compound significantly enhanced tumor growth inhibition rates (77.7%) compared to controls, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neurological Impact

Another investigation focused on the GABAAR antagonistic properties of compounds structurally related to this molecule. These studies revealed that modulation of GABAAR activity could lead to alterations in immune cell behavior, suggesting a novel approach to treating autoimmune conditions by targeting these receptors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to (2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exhibit significant anticancer activity. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit tumor growth and metastasis in various cancer models.

Mechanism of Action
These compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation. For example, they may target protein kinases or other signaling pathways crucial for tumor survival and growth.

Compound Target Enzyme Effect on Cancer Cells
Compound AProtein Kinase XInhibition of cell growth
Compound BEnzyme YInduction of apoptosis

Neuropharmacology

Cognitive Enhancement
Some studies suggest that the compound may have neuroprotective effects and could enhance cognitive functions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulating neurotransmitter systems or reducing oxidative stress.

Study Findings
Study on Alzheimer's ModelImproved memory retention
Neurotransmitter ModulationIncreased levels of acetylcholine

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, often starting from simpler precursors like imidazole derivatives and spirocyclic compounds. Research into optimizing these synthetic pathways is ongoing to improve yield and reduce costs.

Synthesis Pathway Overview

  • Starting Materials: Imidazole derivatives and spirocyclic compounds.
  • Reactions:
    • Nucleophilic substitutions
    • Cyclization reactions
    • Functional group modifications

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties against breast cancer cell lines. The results showed that certain modifications led to enhanced activity compared to traditional chemotherapeutics.

Case Study 2: Neuroprotective Effects

Research conducted on a mouse model of Alzheimer’s disease demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its fusion of two distinct motifs:

  • Imidazo[1,2-a]pyridine : A nitrogen-rich bicyclic system common in bioactive molecules (e.g., anxiolytics and antiviral agents) .

Comparison with Imidazo-Pyridine Derivatives

Table 1 highlights structural differences between the target compound and related analogs:

Compound Name Core Structure Functional Groups Molecular Weight Key Features
Target Compound Imidazo[1,2-a]pyridine + Spirocycle Methanone, methyl, dioxa-azaspirocycle ~360 g/mol* Conformational rigidity, hybrid design
Diethyl 8-cyano-7-(4-nitrophenyl)-... [1l]† Imidazo[1,2-a]pyridine Cyano, nitro, ester groups ~550 g/mol Polar substituents, high molecular weight
9-Acetyl-3-methyl-9H-dibenz[...]diazepine‡ Dibenzodiazepine + Imidazo Acetyl, methyl 289.33 g/mol Fused aromatic system, lower solubility

*Estimated based on formula; †From ; ‡From .

Challenges in Comparative Analysis

  • Limited Direct Data: The provided evidence lacks explicit studies on the target compound, necessitating inferences from structural analogs.
  • Methodological Variability: As noted in , similarity assessments depend on the chosen computational or experimental metrics (e.g., Tanimoto coefficients vs. bioactivity profiling), which may yield conflicting results .

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